Di-n-propylphosphine oxide
CAS No.: 27443-18-1
Cat. No.: VC8260992
Molecular Formula: C6H14OP+
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27443-18-1 |
|---|---|
| Molecular Formula | C6H14OP+ |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | oxo(dipropyl)phosphanium |
| Standard InChI | InChI=1S/C6H14OP/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3/q+1 |
| Standard InChI Key | GJAZWIIHUOZNCC-UHFFFAOYSA-N |
| SMILES | CCC[P+](=O)CCC |
| Canonical SMILES | CCC[P+](=O)CCC |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of di--propylphosphine oxide typically involves two steps:
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Formation of di--propylphosphine:
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A common method involves the reaction of phosphine () with propene in the presence of a radical initiator. For example, the patent CN105315305A describes a green synthesis route using water as a solvent and a water-soluble organic initiator (e.g., azo compounds) at 40–150°C and 0.1–6 MPa pressure. This method avoids toxic solvents and achieves yields up to 90% for analogous alkyl phosphines.
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Alternative approaches include the reduction of di--propylphosphine oxide precursors or ligand substitution reactions .
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Oxidation to the phosphine oxide:
Structural Analysis
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NMR Spectroscopy:
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Crystallography: Linear alkyl chains in di--propylphosphine oxide favor a staggered conformation, reducing steric hindrance compared to branched analogs .
Physicochemical Properties
Applications
Catalysis
Di--propylphosphine oxide serves as a precursor for:
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Ligands in transition-metal catalysis: Its P=O group can coordinate to metals like palladium and nickel, enabling cross-coupling reactions .
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Asymmetric synthesis: Chiral SPOs are resolved via crystallization with spiro-TADDOL, achieving enantiomeric excesses >98% .
Materials Science
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